molecular formula C2H2O4 B051558 Oxalic acid-d2 CAS No. 2065-73-8

Oxalic acid-d2

Cat. No. B051558
CAS RN: 2065-73-8
M. Wt: 92.05 g/mol
InChI Key: MUBZPKHOEPUJKR-ZSJDYOACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Oxalic acid-d2 is similar to that of Oxalic acid, with the difference being the presence of deuterium atoms instead of hydrogen. The InChI Key for Oxalic acid-d2 is MUBZPKHOEPUJKR-ZSJDYOACSA-N.


Chemical Reactions Analysis

In aqueous solutions, oxalic acid undergoes ionization, resulting in hydrogen ions and oxalate ions . Oxalic acid can act as a reducing agent, undergoing oxidation by strong oxidizing agents .


Physical And Chemical Properties Analysis

Oxalic acid is a crystalline solid that appears colorless or white. It is easily soluble in water, alcohol, and ether, but sparingly soluble in benzene and chloroform . The anhydrous form melts at 189.5 degrees Celsius and decomposes at 365.1 degrees Celsius .

Scientific Research Applications

  • Atmospheric Studies : Oxalic acid is the dominant dicarboxylic acid in the atmosphere, especially in non-urban and marine atmospheres. It's involved in atmospheric chemical processes such as the formation of oxalic acid from alkenes in the aqueous phase, facilitated by hydroxyl radicals (Martinelango, Dasgupta, & Al-Horr, 2007).

  • Spectroscopy and Structure Analysis : Infrared spectra of monomeric oxalic acid-d2 have been observed using neon matrix-isolation spectroscopy. This study aids in understanding the molecular structure and vibrations of oxalic acid-d2 (Redington & Redington, 1978).

  • Nuclear Magnetic Resonance (NMR) Studies : Oxalic acid-d2 has been studied using deuteron magnetic resonance, providing insights into the crystal structure and the behavior of hydrogen bonds in crystals containing an O—D···O bond (Chiba, 1964).

  • Fungal Metabolism : Research on the white-rot fungus Dichomitus squalens shows the regulation of oxalic acid metabolism, important in processes like lignin degradation. This study provides a deeper understanding of the ecological and biochemical roles of oxalic acid in fungal species (Mäkelä et al., 2014).

  • Chemical Analysis and Industry : Oxalic acid is used as a precipitant and detergent in the nuclear energy field. Research has been conducted to develop methods for its decomposition, which is significant in industrial applications (Kubota, 1982).

  • Material Science : In a study exploring the synthesis of polyols from CO2 and propylene oxide, oxalic acid is used as an initiator, indicating its role in polymer chemistry (Liu et al., 2016).

  • Biotechnology : Oxalic acid production from glucose by immobilized Aspergillus niger highlights its role in biotechnological processes like fermentative production, relevant in industrial applications (Mandal & Banerjee, 2005).

  • Environmental Science : Studies have investigated the natural formation of oxalic acid in soils and its role in processes like mineral weathering and metal detoxification in plants (Studenroth et al., 2013).

Safety And Hazards

Oxalic acid is harmful if swallowed and in contact with skin . It causes serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling oxalic acid .

Future Directions

The global oxalic acid market is projected to attain a valuation of US$ 960 million in 2023 and is expected to reach US$ 1550 million by 2033, trailing a CAGR of 4.9% during the forecast period . The rising demand for oxalic acid across diverse industries such as pharmaceuticals, petrochemicals, water treatment chemicals, and electronics is estimated to drive the oxalic acid market .

properties

IUPAC Name

dideuterio oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBZPKHOEPUJKR-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174689
Record name Oxalic acid-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxalic acid-d2

CAS RN

2065-73-8
Record name Ethanedioic acid-1,2-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid-d2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxalic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid-d2
Reactant of Route 2
Oxalic acid-d2
Reactant of Route 3
Oxalic acid-d2
Reactant of Route 4
Oxalic acid-d2
Reactant of Route 5
Oxalic acid-d2
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Oxalic acid-d2

Citations

For This Compound
18
Citations
P Kränke, H Matschiner, R Trutschel… - … in Environmental and …, 1993 - Taylor & Francis
The electrochemical reduction of model carboxylic acid at lead cathodes in deuterated media was studied for potential use in the synthesis of special deuterated compounds. Oxalic acid…
Number of citations: 4 www.tandfonline.com
G Lapidus, D Barton, PE Yankwich - The Journal of Physical …, 1966 - ACS Publications
… , we have carried out experiments on oxalic acid-d2 and report the results in this paper. … Although no parallel study was carried out to determine the vapor pressure of oxalic acid-d2, we …
Number of citations: 14 pubs.acs.org
G Lapidus, D Barton, PE Yankwich - The Journal of Physical …, 1966 - ACS Publications
… This isotopeeffect, like that observed with oxalic acid-d2, and like the … theses) is for oxalic acid-d2.2b … The light dashed line through the oxalic acid-d2 results has the equation4 …
Number of citations: 15 pubs.acs.org
G Lapidus, D Barton, PE Yankwich - The Journal of Physical …, 1966 - ACS Publications
… The intramolecular C13 kinetic isotope effect has been measuredbetween 127 and 180 in the decomposition to carbon dioxide and formic acid of oxalic acid-d2 vapor at an initial …
Number of citations: 15 pubs.acs.org
BM Pava, FE Stafford - The Journal of Physical Chemistry, 1968 - ACS Publications
… 2 are for oxalic acid and oxalic acid-d2, as well as for … oxalic acid-d2 spectrum at 1808 cm-1. This band also was too weakly resolved to be assigned to the spectrum of oxalic acid-d2. …
Number of citations: 15 pubs.acs.org
TTS Huang, WJ Kass, WE Buddenbaum… - The Journal of …, 1968 - ACS Publications
… G, oxalic acid-d2, gas phase;9 H, malonic acid in quinoline;13 I, malonic acid in dioxane;14 … 18C isotope effects in the gas-phase decompositions of oxalic acid-A2s and oxalic acid-d2.9 …
Number of citations: 17 pubs.acs.org
M Wahren, P Kränke, M Möder, S Rummel… - … in Environmental and …, 1999 - Taylor & Francis
… In previous work on the electrochemical reduction of carboxylic acids we measured kH/kD = 5.3 in the very special case of glyoxylic acid-d* formation from oxalic acid-d2 [14] and kH/kD …
Number of citations: 2 www.tandfonline.com
M Wolfsberg - Annual Review of Physical Chemistry, 1969 - annualreviews.org
… Among the effects considered were the intramo lecular effects in the gas phase decomposition of oxalic acid-h2 and oxalic acid-d2 (127 to 1800 C) to give carbon dioxide and formic …
Number of citations: 80 www.annualreviews.org
MW Gilmore - 2019 - pure.qub.ac.uk
The initial motivation behind this work was inspired by the reports on metal oxide dissolution by deep eutectic solvents. The original aim was to understand the underpinning mechanism …
Number of citations: 0 pure.qub.ac.uk
S Singh, KR Bhaskar, CNR Rao - Canadian Journal of …, 1966 - cdnsciencepub.com
… ) sterically hindered alcohols, (v) ortho-substituted (intrainolecularly hydrogen bonded) phenols, and (vi) aniline and aniline-dz, phenol and phenol-d, and oxalic acid and oxalic acid-d2. …
Number of citations: 22 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.